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Introduction: A Modern Building Block for Complex
Architectures

In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic
selection of building blocks is paramount to the efficient construction of complex molecular
architectures. 4-(2-Methoxyethylcarbamoyl)phenylboronic acid has emerged as a
particularly valuable reagent, offering a unique combination of reactivity and functionality. Its
utility is most prominently demonstrated in the palladium-catalyzed Suzuki-Miyaura cross-
coupling reaction, a cornerstone of carbon-carbon bond formation.[1][2] The presence of the
methoxyethylcarbamoyl moiety not only influences the electronic properties of the
phenylboronic acid but also provides a handle for modulating physicochemical properties such
as solubility and for establishing additional molecular interactions, making it a favored
component in the design of bioactive molecules and advanced materials.[3]

This guide provides an in-depth exploration of 4-(2-Methoxyethylcarbamoyl)phenylboronic
acid as a synthetic building block. We will delve into its chemical properties, offer detailed
protocols for its application in Suzuki-Miyaura cross-coupling, and highlight its significance in
the development of targeted therapeutics, particularly kinase inhibitors.
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Physicochemical Properties and Handling

Understanding the fundamental properties of a reagent is critical for its effective and safe use in
the laboratory. 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is typically a white to off-
white solid. For many synthetic applications, its pinacol ester derivative, 4-(2-
Methoxyethylcarbamoyl)phenylboronic acid pinacol ester, is often preferred due to its
enhanced stability and ease of handling. Below is a summary of their key properties.

4-(2-

4-(2-
( Methoxyethylcarbamoyl)p
Property Methoxyethylcarbamoyl)p . . )
henylboronic acid, pinacol

henylboronic acid

ester
CAS Number 850589-34-3 1073353-60-2
Molecular Formula C10H14BNOa4 C16H24BNOa4
Molecular Weight 223.03 g/mol 305.18 g/mol
Melting Point 120-124 °C 73-76 °C

) ) ) White to light beige crystalline

Appearance White to off-white solid

powder

Inert atmosphere, Room

Storage Room temperature, dry, sealed

Temperature

Safety and Handling:

As with all chemical reagents, appropriate safety precautions should be taken when handling 4-
(2-Methoxyethylcarbamoyl)phenylboronic acid and its derivatives. It is classified as an
irritant, causing skin and serious eye irritation, and may cause respiratory irritation. Therefore, it
is essential to handle this compound in a well-ventilated fume hood while wearing appropriate
personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case
of contact with skin or eyes, rinse immediately and thoroughly with water.

Core Application: The Suzuki-Miyaura Cross-
Coupling Reaction
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The Suzuki-Miyaura reaction is a powerful and versatile method for the formation of carbon-
carbon bonds, typically between an organoboron compound and an organohalide, catalyzed by
a palladium complex.[2] 4-(2-Methoxyethylcarbamoyl)phenylboronic acid serves as an
excellent coupling partner in these reactions, enabling the introduction of the 4-(2-
methoxyethylcarbamoyl)phenyl moiety onto a wide range of aromatic and heteroaromatic
scaffolds.

The Catalytic Cycle: A Mechanistic Overview

A fundamental understanding of the catalytic cycle is crucial for troubleshooting and optimizing
Suzuki-Miyaura reactions. The generally accepted mechanism involves three key steps:

o Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the
organohalide (Ar-X) to form a Pd(ll) complex.

o Transmetalation: The organoboronic acid, activated by a base, transfers its organic group to
the palladium center, displacing the halide.

e Reductive Elimination: The two organic groups on the palladium complex couple and are
eliminated to form the desired biaryl product, regenerating the Pd(0) catalyst.

(Simplified Catalytic Cycle of the Suzuki-Miyaura Reaclion)

Oxidative
Addition
(Ar-X)

Transmetalation

R-B(OH)2, Base)
R_ed_uctiye
—————————————————————————————————————————————————— Ar-Pd(Il)-R(Ln) |—Elimination

Click to download full resolution via product page

A simplified representation of the Suzuki-Miyaura catalytic cycle.

Application in Drug Discovery: Synthesis of Kinase
Inhibitors

A significant application of 4-(2-Methoxyethylcarbamoyl)phenylboronic acid is in the
synthesis of kinase inhibitors, a critical class of drugs for the treatment of diseases such as
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cancer and inflammatory disorders.[4][5] The 4-(2-methoxyethylcarbamoyl)phenyl moiety can
serve as a key pharmacophoric element, engaging in crucial interactions within the kinase
active site.

A notable example is in the development of Receptor-Interacting Protein Kinase 2 (RIPK2)
inhibitors.[4][6] RIPK2 is a key mediator in the NOD signaling pathway, which is involved in the
innate immune response and has been implicated in a variety of inflammatory diseases.[5] The
synthesis of potent and selective RIPK2 inhibitors often involves a Suzuki-Miyaura coupling to
construct the core scaffold of the molecule.

Starting Materials

4-(2-Methoxyethylcarbamoyl)- Heterocyclic Halide General workflow for kinase inhibitor synthesis.
phenylboronic acid (e.g., 6-bromo-4-chloroquinoline)

Coupled Intermediate

Further Synthetic Steps
(e.g., amination)

Click to download full resolution via product page

A general synthetic workflow for kinase inhibitors utilizing the title building block.
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Experimental Protocols: Suzuki-Miyaura Coupling

The following is a generalized protocol for the Suzuki-Miyaura cross-coupling of 4-(2-
Methoxyethylcarbamoyl)phenylboronic acid pinacol ester with an aryl halide. Optimization
of the catalyst, ligand, base, solvent, and temperature may be necessary for specific
substrates.

Materials:

» 4-(2-Methoxyethylcarbamoyl)phenylboronic acid pinacol ester (1.0 - 1.5 equivalents)
o Aryl or heteroaryl halide (1.0 equivalent)

o Palladium catalyst (e.g., Pd(PPhs)4, Pd(dppf)Clz, Pdz(dba)s) (1-5 mol%)

» Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

e Base (e.g., K2COs, Cs2CO0s3, K3P0Oa4) (2.0 - 3.0 equivalents)

e Degassed solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

Procedure:

» Reaction Setup: To an oven-dried Schlenk flask or microwave vial equipped with a magnetic
stir bar, add the aryl halide (1.0 equiv.), 4-(2-Methoxyethylcarbamoyl)phenylboronic acid
pinacol ester (1.2 equiv.), palladium catalyst (e.g., Pd(PPhs)s, 3 mol%), and base (e.qg.,
K2COs, 2.0 equiv.).

¢ Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or
nitrogen) three times.

o Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) via
syringe.

o Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir
vigorously for the required time (typically 2-24 hours). Monitor the reaction progress by a
suitable analytical technique (e.g., TLC, LC-MS).
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e Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an
organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer
over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced
pressure.

« Purification: Purify the crude product by a suitable method, such as column chromatography
on silica gel, to afford the desired biaryl product.

Representative Reaction Conditions:

Aryl Catalyst Base Temp . Yield
Entry . . Solvent Time (h)
Halide (mol%) (equiv.) (°C) (%)
4-
_ Pd(PPhs) Kz2COs Dioxane/
1 Bromoani 90 12 >90
4 (3) (2.0) H20
sole
2- Pd2(dba)
K3POa Toluene/
2 Chloropy  3/SPhos 100 18 85-95
o (3.0) H20
ridine (2/4)
6-Bromo-
4- Pd(dppf) Cs2C0s DMF/H2
3 _ 110 8 80-90
chloroqui  Clz (5) (2.5) 0]
noline

Note: The yields presented are typical for analogous Suzuki-Miyaura reactions and may vary
depending on the specific substrates and reaction conditions.[7][8]

Conclusion: An Enabling Tool for Chemical
Innovation

4-(2-Methoxyethylcarbamoyl)phenylboronic acid and its pinacol ester derivative are
powerful and versatile building blocks in modern organic synthesis. Their reliable performance
in Suzuki-Miyaura cross-coupling reactions provides a straightforward entry to complex
molecular structures that are of high interest in drug discovery and materials science. The
ability to introduce the functionalized phenyl moiety with its unique electronic and steric
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properties makes this reagent an invaluable tool for researchers aiming to innovate at the

frontiers of chemical science. As the demand for novel, highly functionalized molecules

continues to grow, the importance of well-designed building blocks like 4-(2-

Methoxyethylcarbamoyl)phenylboronic acid will undoubtedly increase.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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